molecular formula C14H11FO2 B1463861 3-Fluoro-4-(2-methylphenyl)benzoic acid CAS No. 874133-65-0

3-Fluoro-4-(2-methylphenyl)benzoic acid

Cat. No. B1463861
CAS RN: 874133-65-0
M. Wt: 230.23 g/mol
InChI Key: OHTLOVZYMOLAMY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methylphenyl)benzoic acid is a chemical compound that is part of the benzoic acid family. It is an aryl fluorinated building block . The IUPAC name for this compound is 2-fluoro-2’-methyl [1,1’-biphenyl]-4-carboxylic acid . The CAS number for this compound is 1261952-70-8 .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-(2-methylphenyl)benzoic acid is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-4-(2-methylphenyl)benzoic acid is 230.24 . It is a white crystalline powder .

Scientific Research Applications

Pharmaceutical Drug Synthesis

3-Fluoro-4-(2-methylphenyl)benzoic acid: is a valuable intermediate in the synthesis of pharmaceutical drugs. It can be used to create compounds like N-(3-Amino-4-methylphenyl)benzamide , which are key building blocks for many drug candidates. The selective acylation process using this compound can lead to the development of efficient and practical processes for synthesizing drugs with potential therapeutic applications .

Non-Linear Optical (NLO) Materials

The structural analogs of 3-Fluoro-4-(2-methylphenyl)benzoic acid have been studied for their non-linear optical activity. These materials are crucial for the development of new photonic technologies, such as high-speed data transmission and laser frequency conversion. The compound’s derivatives could potentially contribute to advancements in NLO materials .

Chemical Kinetics and Reaction Optimization

This compound plays a significant role in the study of chemical kinetics, particularly in microflow systems. By understanding the reaction kinetics parameters, scientists can optimize the synthesis processes, which is essential for scaling up production and developing more cost-effective manufacturing methods .

Vibrational Spectroscopy Studies

3-Fluoro-4-(2-methylphenyl)benzoic acid: and its derivatives can be used in vibrational spectroscopy studies, such as FTIR and FT-Raman, to understand molecular interactions and dynamics. These studies are fundamental for identifying the compound’s potential applications in various fields, including materials science and molecular engineering .

Molecular Electronics

The electronic properties of molecules like 3-Fluoro-4-(2-methylphenyl)benzoic acid are of great interest in the field of molecular electronics. Research into the HOMO-LUMO energy gap and other electronic parameters can lead to the development of molecular-scale electronic components, which are essential for the miniaturization of electronic devices .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-4-(2-methylphenyl)benzoic acid can be used as a standard or reference compound for calibration and method development. Its well-defined properties make it suitable for use in chromatography and spectrometry techniques to analyze complex mixtures .

Safety and Hazards

3-Fluoro-4-(2-methylphenyl)benzoic acid is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-fluoro-4-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)12-7-6-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTLOVZYMOLAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681401
Record name 2-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-methylphenyl)benzoic acid

CAS RN

874133-65-0
Record name 2-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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